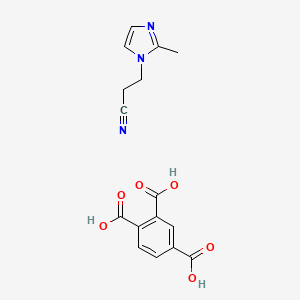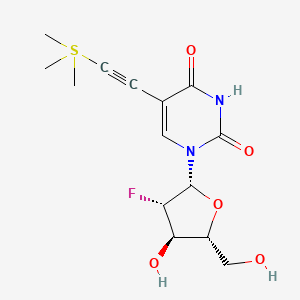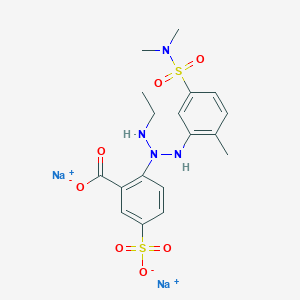
Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate is a complex organic compound with significant applications in various fields. This compound is known for its unique structural features and chemical properties, making it a valuable subject of study in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves multiple steps. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include dimethylamine, sulfonyl chloride, and ethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfinyl compounds, and substituted benzoates. These products have their own unique properties and applications.
Aplicaciones Científicas De Investigación
Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Disodium 1,2-dihydroxybenzene-3,5-disulphonate: Known for its chelating properties and use in analytical chemistry.
Disodium 4,5-dihydroxybenzene-1,3-disulphonate: Used as a stabilizer in dye and pigment production.
Uniqueness
Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
83249-45-0 |
|---|---|
Fórmula molecular |
C18H22N4Na2O7S2 |
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
disodium;2-[[5-(dimethylsulfamoyl)-2-methylanilino]-(ethylamino)amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C18H24N4O7S2.2Na/c1-5-19-22(17-9-8-14(31(27,28)29)10-15(17)18(23)24)20-16-11-13(7-6-12(16)2)30(25,26)21(3)4;;/h6-11,19-20H,5H2,1-4H3,(H,23,24)(H,27,28,29);;/q;2*+1/p-2 |
Clave InChI |
QBYDJEDSSCELME-UHFFFAOYSA-L |
SMILES canónico |
CCNN(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])NC2=C(C=CC(=C2)S(=O)(=O)N(C)C)C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


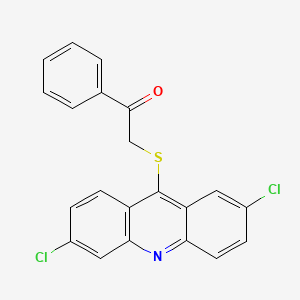



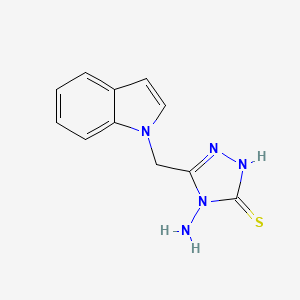
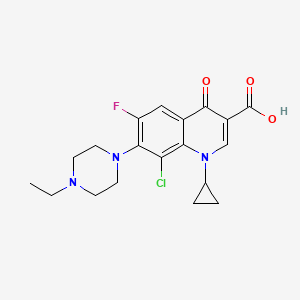
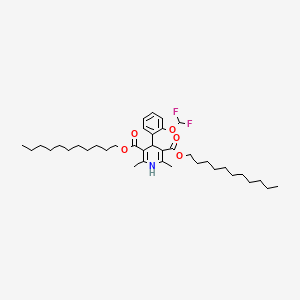
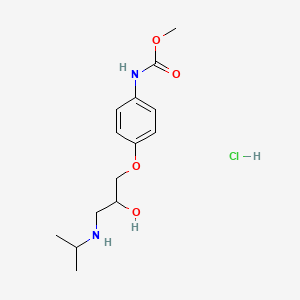

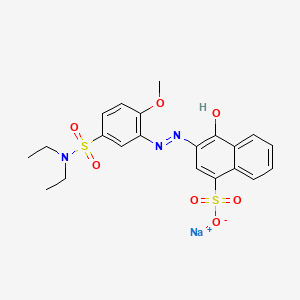

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[[(4-chlorophenyl)methyl-methylamino]methyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12699854.png)
